[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new chemical entities.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activity or as a ligand in binding studies.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one: Lacks the hydroxymethyl and methyl groups, resulting in different chemical properties.
[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine: Contains an amine group instead of hydroxymethyl, leading to variations in reactivity and applications.
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-thione:
Uniqueness
The presence of both hydroxymethyl and methyl groups in [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- imparts unique chemical properties that differentiate it from other similar compounds. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-4-2-6(13)11-7(8-4)9-5(3-12)10-11/h2,12H,3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWVHRXHNMBIAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070021 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0070021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63870-38-2 | |
Record name | 2-(Hydroxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63870-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0070021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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